molecular formula C19H26N4O2 B2717324 1-(Tert-butyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1421507-87-0

1-(Tert-butyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Cat. No.: B2717324
CAS No.: 1421507-87-0
M. Wt: 342.443
InChI Key: VOERBXMFHPCBTB-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, also known as CPI-455, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential treatment for cancer. In

Scientific Research Applications

Cyclodextrin Complexation and Molecular Devices

Cyclodextrin complexation studies involving compounds with tert-butyl groups have revealed significant insights into the self-assembly of molecular devices. Research indicates that specific cyclodextrin compounds can interact with tert-butyl-containing molecules to form complexes that exhibit unique photoisomerization properties. These complexes can transition between different isomers under light exposure, demonstrating potential for applications in molecular devices that rely on light-responsive mechanisms. This research provides a foundational understanding of how tert-butyl groups, similar to those found in 1-(Tert-butyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, can participate in complex molecular interactions with implications for designing light-responsive materials (Lock et al., 2004).

Metabolism Studies

In the realm of metabolism, research has been conducted on related tert-butyl compounds to understand their metabolic pathways in biological systems. Although not directly related to this compound, these studies shed light on how tert-butyl groups are processed and transformed in organisms. This knowledge can inform the potential biodegradation pathways and toxicity profiles of tert-butyl-containing compounds, which is essential for evaluating their safety and environmental impact (Daniel et al., 1968).

Antineoplastic Activity

Compounds featuring tert-butyl and urea groups have been explored for their antineoplastic (anti-cancer) activity. This area of research is particularly relevant to this compound, as it suggests potential applications in cancer treatment. Studies on similar compounds have shown that they can exhibit cytotoxic effects against cancer cells, indicating that further exploration of this compound and its derivatives could uncover new therapeutic options for cancer patients (Lacroix et al., 1988).

Urea as a Functional Group in Synthesis

The urea functional group plays a pivotal role in synthetic chemistry, offering a versatile platform for creating a wide range of chemical compounds. Research into the synthesis and applications of urea derivatives highlights the importance of the urea moiety in facilitating various chemical reactions and forming compounds with potential pharmaceutical and industrial applications. This body of work underscores the synthetic utility of compounds like this compound in developing new materials and drugs (Wellmar, 1998).

Properties

IUPAC Name

1-tert-butyl-3-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)21-18(25)20-12-16-14-10-6-7-11-15(14)17(24)23(22-16)13-8-4-5-9-13/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOERBXMFHPCBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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